molecular formula C15H19BrF3N5O B10963002 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10963002
M. Wt: 422.24 g/mol
InChI Key: LOXKIAJKLAOFCW-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide typically involves multiple steps, starting with the formation of the pyrazole ring. . The bromination and methylation steps are carried out using standard halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s electronic and steric properties, enhancing its binding affinity to target proteins and enzymes . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide lies in its specific combination of substituents and the resulting electronic and steric effects. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C15H19BrF3N5O

Molecular Weight

422.24 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C15H19BrF3N5O/c1-5-23-8-11(6-20-23)7-22(4)14(25)10(3)24-9(2)12(16)13(21-24)15(17,18)19/h6,8,10H,5,7H2,1-4H3

InChI Key

LOXKIAJKLAOFCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C

Origin of Product

United States

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